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Compound of Interest

Compound Name: Isophorone oxide

Cat. No.: B080208 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

isophorone oxide (4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one), a versatile chemical

intermediate. The information presented herein is intended to support research and

development activities by providing detailed spectroscopic data (NMR, IR, and MS) and the

experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for isophorone oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.5 - 3.5 (estimated) - -
Protons on the

epoxide ring

Variable - -
Methylene and methyl

protons
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Note: Experimentally determined peak list data from a dedicated spectroscopic database was

not publicly available. The chemical shift for epoxide protons is an estimated range based on

typical values for α,β-epoxy ketones.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

~200 Carbonyl Carbon (C=O)

50 - 80 Epoxide Carbons (C-O)

Variable Other aliphatic carbons

Note: Specific peak list data from a dedicated spectroscopic database was not publicly

available. The chemical shifts are estimated based on the functional groups present in the

molecule.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~1710 Strong C=O (Ketone) stretch

~1250 Strong
Asymmetric C-O-C stretch

(epoxide ring)

950 - 810 Strong
Symmetric C-O-C stretch

(epoxide ring)

880 - 750 Strong C-O stretch (epoxide ring)

2960 - 2870 Medium-Strong C-H stretch (alkane)

Note: The IR peak data is based on characteristic absorption frequencies for α,β-epoxy

ketones.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum
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m/z Relative Intensity Assignment

154 Low [M]⁺ (Molecular Ion)

83 High Major Fragment

69 Medium Fragment

41 Medium Fragment

Note: Fragmentation data is sourced from public databases.

Experimental Protocols
Detailed methodologies for the synthesis of isophorone oxide and its spectroscopic

characterization are provided below.

Synthesis of Isophorone Oxide
A well-established procedure for the synthesis of isophorone oxide is the epoxidation of

isophorone.[1]

Materials:

Isophorone

30% Hydrogen peroxide

Methanol

6N Sodium hydroxide

Ether

Anhydrous magnesium sulfate

Procedure:

A solution of isophorone and 30% aqueous hydrogen peroxide in methanol is prepared in a

three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer.
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The flask is cooled to 15 °C using an ice bath.

6N aqueous sodium hydroxide is added dropwise with stirring over one hour, maintaining the

temperature between 15-20 °C.

After the addition is complete, the mixture is stirred for an additional three hours at 20-25 °C.

The reaction mixture is then poured into water and extracted with two portions of ether.

The combined ether extracts are washed with water and dried over anhydrous magnesium

sulfate.

The ether is removed by distillation, and the remaining liquid is distilled under reduced

pressure to yield isophorone oxide.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of α,β-epoxy ketones is as follows:

Sample Preparation: Approximately 5-10 mg of the purified isophorone oxide is dissolved in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 300 or 500 MHz

spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation

delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good

signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument,

typically at a frequency of 75 or 125 MHz. A proton-decoupled sequence is used to simplify

the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans

(e.g., 1024 or more) are generally required due to the lower natural abundance of the ¹³C

isotope.

Infrared (IR) Spectroscopy
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Sample Preparation: For a liquid sample like isophorone oxide, the spectrum can be

obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or

potassium bromide (KBr) plates.

Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean salt plates is recorded first and automatically subtracted

from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a protocol for the analysis of isophorone derivatives, which can be adapted for

isophorone oxide.[1]

Sample Preparation: The isophorone oxide sample is diluted in a suitable solvent such as

dichloromethane or methanol.

GC Conditions:

Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injector Temperature: 250 °C.

Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10

°C/min, and hold for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Scan Range: m/z 40-450.
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Visualizations
The following diagram illustrates a general workflow for the spectroscopic characterization of a

synthesized chemical compound like isophorone oxide.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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